molecular formula C11H21NO3S B7101270 N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide

N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide

Cat. No.: B7101270
M. Wt: 247.36 g/mol
InChI Key: RXGKRSUGAKUOGL-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide is a chemical compound with the molecular formula C9H17NO3S. This compound is characterized by the presence of a thiolane ring, which is a five-membered sulfur-containing ring, and a carboxamide group. The dimethoxyethyl and ethyl groups attached to the nitrogen atom contribute to its unique chemical properties.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-4-12(8-10(14-2)15-3)11(13)9-6-5-7-16-9/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGKRSUGAKUOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(OC)OC)C(=O)C1CCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide typically involves the reaction of 2,2-dimethoxyethylamine with ethylthiolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling techniques are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethoxyethyl group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring and carboxamide group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethoxyethyl)quinazolin-4-amine
  • N-(2,2-dimethoxyethyl)-N-methylamine
  • N-(2,2-dimethoxyethyl)aniline

Uniqueness

N-(2,2-dimethoxyethyl)-N-ethylthiolane-2-carboxamide is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to other similar compounds

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